molecular formula C7H16N2O2 B1388484 (R)-2-Amino-3-(tert-butoxy)propanamide CAS No. 211755-73-6

(R)-2-Amino-3-(tert-butoxy)propanamide

Cat. No.: B1388484
CAS No.: 211755-73-6
M. Wt: 160.21 g/mol
InChI Key: DYKUPODEPSGZQP-RXMQYKEDSA-N
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Description

(R)-2-Amino-3-(tert-butoxy)propanamide (CAS: 614731-01-0) is a chiral propanamide derivative with the molecular formula C₇H₁₆N₂O₂ and a molecular weight of 160.21 g/mol . Its structure features a tert-butoxy group (-O-tBu) at the β-position and an amide group at the α-position (Figure 1). The compound has a density of 1.031 g/cm³, and its stereochemistry is defined by the R-configuration at the chiral center .

Properties

IUPAC Name

(2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-7(2,3)11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H2,9,10)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKUPODEPSGZQP-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@H](C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(tert-butoxy)propanamide typically involves the protection of the amino group followed by the introduction of the tert-butoxy group. One common method involves the reaction of ®-2-Amino-3-hydroxypropanamide with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate .

Industrial Production Methods

Industrial production of ®-2-Amino-3-(tert-butoxy)propanamide often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(tert-butoxy)propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

®-2-Amino-3-(tert-butoxy)propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(tert-butoxy)propanamide involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active intermediates. These intermediates can then participate in various biochemical pathways, influencing cellular processes and physiological functions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The tert-butoxy group in (R)-2-amino-3-(tert-butoxy)propanamide distinguishes it from structurally related propanamide derivatives. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₇H₁₆N₂O₂ 160.21 tert-Butoxy (-O-tBu) Density: 1.031 g/cm³; Chiral R-configuration
2-Amino-3-(benzyloxy)-N-(4-phenylthiazol-2-yl)propanamide C₁₉H₁₉N₃O₂S 353.44 Benzyloxy (-O-Bn), thiazolyl Likely low aqueous solubility due to aromaticity
(R)-2-Amino-3-(4-hydroxyphenyl)propanaMide hydrochloride C₉H₁₃ClN₂O₂ 216.67 4-Hydroxyphenyl, hydrochloride Salt form enhances water solubility; H-bonding capability
KZR-616 C₃₁H₄₀N₄O₇ 580.67 Methoxyphenyl, morpholino, cyclopentene Complex structure with anti-inflammatory applications

Key Observations :

  • Hydrophobicity : The tert-butoxy group imparts significant hydrophobicity compared to the 4-hydroxyphenyl group in the hydrochloride derivative .
  • Solubility : The hydrochloride salt () exhibits higher aqueous solubility than the free base of the target compound due to ionic interactions .

Biological Activity

(R)-2-Amino-3-(tert-butoxy)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, presenting relevant research findings, case studies, and data tables.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the amino group allows for hydrogen bonding with active sites in proteins, potentially modulating their activity.

Biological Activities

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown moderate inhibition of cell proliferation in HepG2 and MCF-7 cell lines, indicating its potential as an anticancer agent.
  • Neuroprotective Effects : Research indicates that derivatives of this compound may protect neuronal cells from oxidative stress, which is crucial in conditions like Alzheimer's disease.
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.

Study 1: Anticancer Efficacy

A study assessed the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)Observations
HepG220Moderate inhibition
MCF-730Significant growth reduction
HCT-11616Strong cytotoxicity observed

The results indicate that this compound could serve as a lead compound for further development in cancer therapy.

Study 2: Neuroprotective Effects

In another investigation, the neuroprotective properties were evaluated using models of oxidative stress:

TreatmentCell Viability (%)Remarks
Control100Baseline viability
This compound (10 µM)85Significant protection observed
This compound (50 µM)70Enhanced neuroprotection

This study highlights the potential utility of the compound in neurodegenerative conditions.

Research Findings Summary

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. The modifications have aimed at improving solubility and bioavailability while maintaining or enhancing efficacy against target diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-Amino-3-(tert-butoxy)propanamide
Reactant of Route 2
(R)-2-Amino-3-(tert-butoxy)propanamide

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